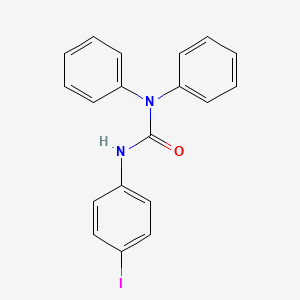![molecular formula C10H10BrNO3 B12129319 Methyl [(2-bromobenzoyl)amino]acetate](/img/structure/B12129319.png)
Methyl [(2-bromobenzoyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(2-bromobenzoyl)amino]acetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position of the benzoyl group and an amino group linked to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(2-bromobenzoyl)amino]acetate typically involves the following steps:
Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromobenzoic acid.
Formation of 2-Bromobenzoyl Chloride: The 2-bromobenzoic acid is then converted to 2-bromobenzoyl chloride using thionyl chloride or oxalyl chloride.
Amination: The 2-bromobenzoyl chloride is reacted with glycine methyl ester hydrochloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 2-bromobenzylamine or 2-bromobenzyl alcohol.
Hydrolysis: Formation of 2-bromobenzoic acid and glycine.
Aplicaciones Científicas De Investigación
Methyl [(2-bromobenzoyl)amino]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Methyl [(2-bromobenzoyl)amino]acetate exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing bromine atom, which can stabilize transition states and intermediates in various reactions.
Comparación Con Compuestos Similares
Methyl [(2-bromobenzoyl)amino]acetate can be compared with other benzoyl derivatives:
Methyl [(2-chlorobenzoyl)amino]acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl [(2-fluorobenzoyl)amino]acetate:
Methyl [(2-iodobenzoyl)amino]acetate: Iodine substitution can enhance certain types of reactivity, such as in radiolabeling for medical imaging.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzoyl amino acetate scaffold.
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
methyl 2-[(2-bromobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) |
Clave InChI |
YRUHWQGHWZJONL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129239.png)
![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)



![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
![Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129290.png)
![1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12129292.png)
![Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12129293.png)

![3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)
